molecular formula C20H24O6 B2428019 (9-Hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate CAS No. 757202-08-7

(9-Hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate

Cat. No. B2428019
M. Wt: 360.406
InChI Key: HCGYMFPNEDDKQY-YVUFVEDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9-Hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate is a useful research compound. Its molecular formula is C20H24O6 and its molecular weight is 360.406. The purity is usually 95%.
BenchChem offers high-quality (9-Hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (9-Hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Bonding

The compound exhibits interesting molecular characteristics such as intramolecular hydrogen bonding. This feature is observed in similar compounds like (E)-13-(2-Bromophenyl)micheliolide, which has intramolecular O—H⋯O hydrogen bonding between hydroxy groups and lactone rings, forming a specific ring motif (Penthala et al., 2014). Such bonding is crucial in determining the molecular geometry and reactivity of these compounds.

Natural Sources and Derivatives

Compounds with similar structures are often derived from natural sources. For instance, 11β,13-Dihydrolactucin-8-O-acetate hemihydrate, from Lactuca floridana, consists of independent sesquiterpene lactone molecules with characteristic seven-membered rings in chair conformation (Fronczek et al., 2009). The extraction and structural elucidation of such compounds from plants contribute significantly to the field of natural product chemistry.

Synthesis and Crystallography

Synthetic routes for similar compounds involve reactions under specific conditions to yield structurally complex products. For example, the synthesis of 14-Angeloyloxycacalohastine involved specific reactions yielding molecules with significant planarity and angles between groups, which was confirmed through X-ray crystallography (Rojano-Vilchis et al., 2012). Such studies are vital for understanding the three-dimensional arrangement of atoms in a molecule.

Applications in Crystal Engineering

The study of these compounds extends to crystal engineering, where their molecular and crystal structures are analyzed. An example is the compound 13-(N,N-Dimethylamino)micheliolide 0.08-hydrate, which displays unique intramolecular and intermolecular hydrogen bonding, affecting its crystal packing and stability (Bommagani et al., 2013). Understanding these properties is crucial for designing materials with desired physical and chemical properties.

properties

IUPAC Name

(9-hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O6/c1-10(6-8-21)18(22)25-14-9-11(2)13-5-7-20(4,24)16(13)17-15(14)12(3)19(23)26-17/h5-7,13-17,21,24H,2-3,8-9H2,1,4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGYMFPNEDDKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)C(=O)OC1CC(=C)C2C=CC(C2C3C1C(=C)C(=O)O3)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 72767078

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